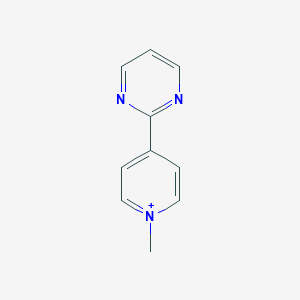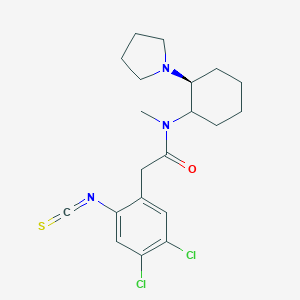
Uphit
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uphit is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications. In
作用機序
The mechanism of action of Uphit is not fully understood, but it is believed to act on various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of inflammation and cell growth. Uphit has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
生化学的および生理学的効果
Uphit has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that play a role in inflammation. Uphit has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Uphit has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Uphit has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. Its wide range of biochemical and physiological effects makes it a versatile compound that can be used for various applications. However, Uphit also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types. Additionally, Uphit has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
将来の方向性
Despite the limitations, Uphit has several potential future directions for research. Its ability to modulate the immune system makes it a promising candidate for the treatment of autoimmune diseases. Additionally, its neuroprotective properties make it a potential candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of Uphit and its effects in different cell types. Clinical trials are also needed to evaluate its potential for therapeutic applications.
Conclusion
Uphit is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Its ability to modulate the immune system, inhibit cancer cell growth, and have neuroprotective properties make it a promising candidate for various applications. Further research is needed to fully understand its mechanism of action and evaluate its potential for therapeutic applications.
合成法
The synthesis of Uphit involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available, and the reaction conditions have been optimized to achieve high yields. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Uphit has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. Its ability to modulate the immune system has also been investigated, making it a potential candidate for autoimmune diseases. Additionally, Uphit has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
特性
CAS番号 |
122407-13-0 |
|---|---|
製品名 |
Uphit |
分子式 |
C20H25Cl2N3OS |
分子量 |
426.4 g/mol |
IUPAC名 |
2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1 |
InChIキー |
SPEPFQRDPVNKTR-UHFFFAOYSA-N |
異性体SMILES |
CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
正規SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
同義語 |
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer UPHIT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



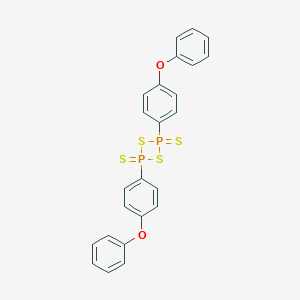
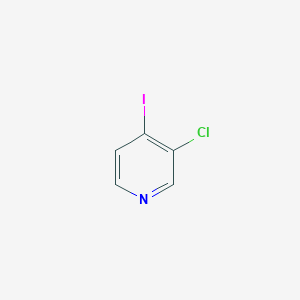
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)


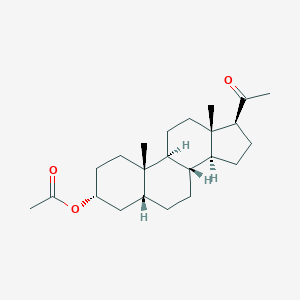
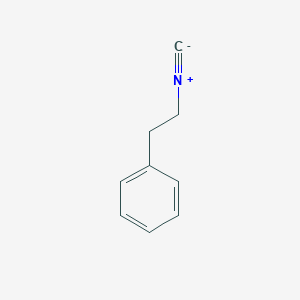
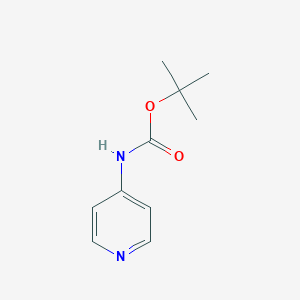
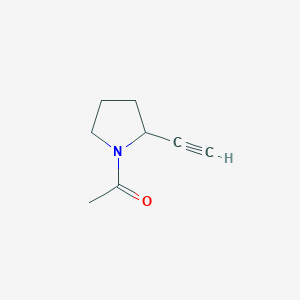
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
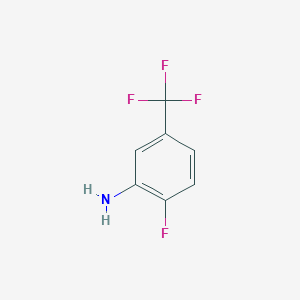
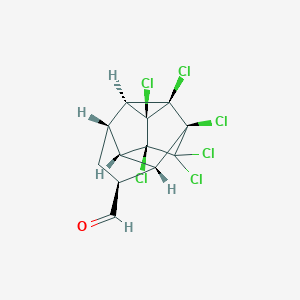
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
